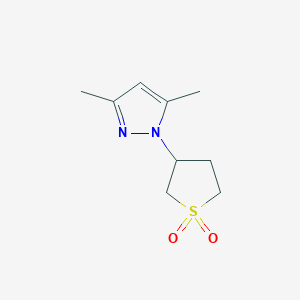![molecular formula C12H18ClN5O2 B2814943 2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide CAS No. 2411244-33-0](/img/structure/B2814943.png)
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetamide group attached to a pyrimidine ring, which is further substituted with dimethylamino and morpholine groups. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 2-chloro-5-nitropyrimidine with morpholine under basic conditions to yield 2-chloro-5-morpholin-4-ylpyrimidine. This intermediate is then subjected to reductive amination with dimethylamine to introduce the dimethylamino group at the 4-position. Finally, the chloroacetamide moiety is introduced through a nucleophilic substitution reaction using chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Compared to these similar compounds, 2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is unique due to the presence of the morpholine and pyrimidine rings, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-17(2)11-9(15-10(19)7-13)8-14-12(16-11)18-3-5-20-6-4-18/h8H,3-7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTDRVBLIMVCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CCl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)



![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxylate](/img/structure/B2814872.png)
![N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B2814874.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)

![2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2814879.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)
